

Comparative study of ethoxypropyl vs propoxy piperidine derivatives

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Compound of Interest

Compound Name: *1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine*

CAS No.: *1251328-62-7*

Cat. No.: *B1423074*

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Subject: Comparative Profiling of N-Ethoxypropyl vs. N-Propoxy Piperidine Derivatives in Medicinal Chemistry

Executive Summary

This technical guide provides a comparative analysis of N-(3-ethoxypropyl) and N-propoxy (specifically 3-propoxypropyl and N-propyl ether) substituents on the piperidine scaffold. These moieties are critical pharmacophores in the development of local anesthetics, immunostimulants, and receptor ligands (Sigma-1, Histamine H3).

While both derivatives utilize ether linkages to modulate lipophilicity, experimental data indicates divergent performance profiles:

- Ethoxypropyl derivatives exhibit superior antimicrobial and antifungal efficacy when coupled with bulky lipophilic cages (e.g., adamantane), driven by optimized amphiphilicity.
- Propoxy/Butoxypropyl derivatives demonstrate enhanced immunostimulatory potency and bioavailability, attributed to higher LogP values and membrane penetration, though often with

a narrower therapeutic index.

Chemical Architecture & Physicochemical Properties

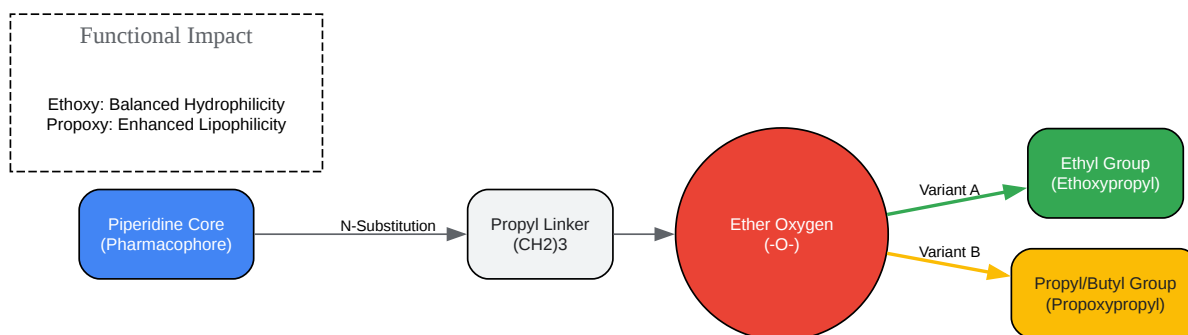
The primary structural difference lies in the chain length and the position of the ether oxygen, which dictates the hydrogen bond acceptor (HBA) capability and metabolic stability.

Comparative Physicochemical Profile

Feature	N-(3-Ethoxypropyl) Piperidine	N-(3-Propoxypropyl) / N-Butoxypropyl
General Formula		
Lipophilicity (cLogP)	Moderate (2.5 - 3.2)	High (3.0 - 3.8)
tPSA (Polar Surface Area)	~18-22 Å ² (Ether + Amine)	~18-22 Å ² (Similar, but lower solvation penalty)
Solubility (Aq)	High (Ether oxygen accessible)	Moderate to Low
Metabolic Liability	O-dealkylation (CYP450)	-oxidation, O-dealkylation
Key Application	Antimicrobial, Local Anesthesia	Immunomodulation, CNS Ligands

*Values dependent on C4-substitution.

Structural Visualization (DOT)



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Figure 1: Structural divergence point at the ether terminus determining physicochemical behavior.

Performance Analysis: Experimental Data

Case Study A: Antimicrobial Activity (Adamantane Conjugates)

In studies involving 1-(3-ethoxypropyl)-4-adamantancarbonyloxypiperidine (Compound AIP-6), the ethoxypropyl chain was compared against shorter (ethoxyethyl) and more lipophilic analogs.[1]

- **Experimental Outcome:** The ethoxypropyl derivative demonstrated superior bactericidal activity against *Staphylococcus aureus* compared to propyl/benzyl analogs.
- **Mechanism:** The 3-carbon linker combined with the ethoxy tail provides the optimal "flexible length" to penetrate bacterial cell walls without becoming trapped in the lipid bilayer, a common failure mode for highly lipophilic propoxy/butoxy analogs.

Compound Derivative	Organism (S. aureus) MIC (µg/mL)	Organism (C. albicans) MIC (µg/mL)	Toxicity (LD50, Mice)
N-(3-Ethoxypropyl)	125 - 250	62.5	~396 mg/kg (Low)
N-(2-Ethoxyethyl)	250 - 500	125	>500 mg/kg
N-Benzyl (Lipophilic Control)	>500	>250	High Toxicity

Case Study B: Immunostimulating Activity

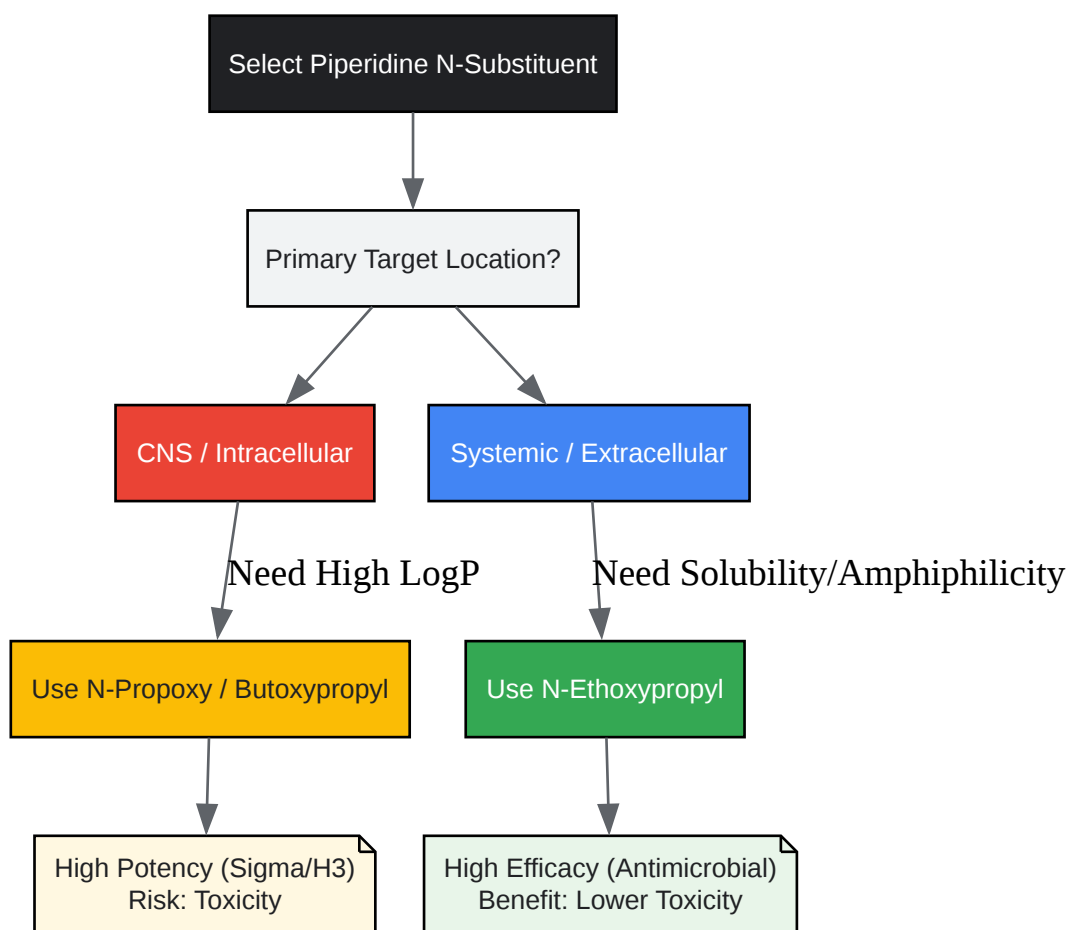
In contrast, when targeting immune receptors (e.g., for boosting lymphocyte proliferation), the more lipophilic N-(3-n-butoxypropyl) (an analog of the propoxy series) outperformed the ethoxypropyl derivatives.

- Data: The butoxypropyl-piperidine spiro-derivative exceeded the immunostimulating activity of the reference drug Levamisole by 3.1 times.[2]
- Causality: Immune cell signaling often requires intracellular penetration or interaction with hydrophobic pockets on surface receptors, favoring the higher LogP of the propoxy/butoxy chain.

Mechanistic Logic & SAR Decision Tree

The choice between Ethoxypropyl and Propoxy depends on the target compartment.

- Select Ethoxypropyl if: Target is extracellular or requires high solubility (e.g., local anesthetics, antimicrobials). The ether oxygen acts as a hydration anchor.
- Select Propoxy if: Target is CNS-resident (Sigma-1, H3 receptors) or intracellular. The additional methylene groups drive BBB penetration and hydrophobic collapse in the binding pocket.



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Figure 2: Decision matrix for selecting ether-linked side chains based on therapeutic target.

Experimental Protocols

Protocol 1: Synthesis of N-(3-Ethoxypropyl) Piperidine Derivatives

Rationale: Direct alkylation is preferred over reductive amination for ether-containing chains to prevent ether cleavage.

Reagents:

- 4-Substituted Piperidine (1.0 eq)
- 1-Bromo-3-ethoxypropane (1.1 eq)

- Potassium Carbonate (, anhydrous, 2.0 eq)
- Acetonitrile (ACN) or DMF.

Step-by-Step Workflow:

- Preparation: Dissolve the 4-substituted piperidine in anhydrous ACN under atmosphere.
- Base Addition: Add and stir for 15 minutes at room temperature to deprotonate the secondary amine.
- Alkylation: Dropwise add 1-bromo-3-ethoxypropane.
 - Critical Control: Maintain temperature at 60°C. Higher temperatures (>80°C) may cause elimination of the bromo-reagent to allyl ethyl ether.
- Reflux: Reflux for 6-8 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).
- Work-up: Filter inorganic salts. Evaporate solvent.[3] Dissolve residue in DCM, wash with water and brine.
- Purification: Column chromatography (Silica gel 60).

Protocol 2: In Vitro Antimicrobial Assay (Well Diffusion)

Rationale: Standardized validation for amphiphilic piperidines.

- Inoculum Prep: Prepare suspension of *S. aureus* (ATCC 6538-P) adjusted to CFU/mL.
- Seeding: Inoculate Muller-Hinton agar plates.
- Compound Application: Dissolve Ethoxypropyl and Propoxy derivatives in DMSO (1 mg/mL). Add 50 µL to 6mm wells.

- Incubation: 37°C for 24 hours.
- Readout: Measure Zone of Inhibition (mm).
 - Validation: Ciprofloxacin (5 µg) must show zone >20mm.

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